1,2,4,5-四氯-3,6-二碘苯

描述

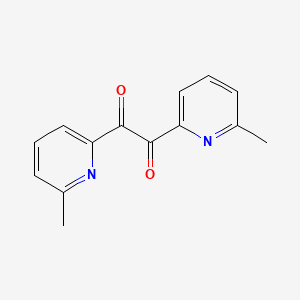

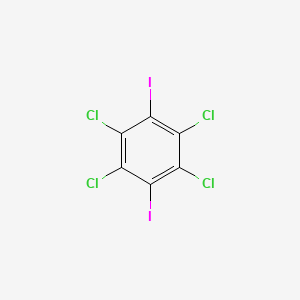

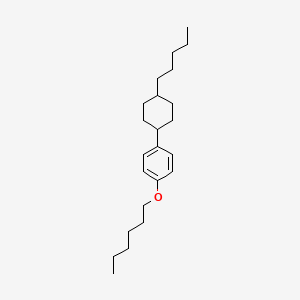

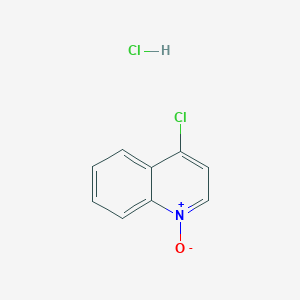

1,2,4,5-Tetrachloro-3,6-diiodobenzene is an organic compound with the molecular formula C6Cl4I2 . It is a halogenated derivative of aromatic hydrocarbons .

Synthesis Analysis

1,2,4,5-Tetrachloro-3,6-diiodobenzene can be prepared by the reaction of 1,2,4,5-tetrachlorobenzene with iodine and sodium metaperiodate in concentrated sulfuric acid . The synthetic route involves precursors such as 1,4-Diiodobenzene, 1,2,4,5-Tetrachlorobenzene, and Chlorosulfonic acid .Molecular Structure Analysis

The molecular weight of 1,2,4,5-Tetrachloro-3,6-diiodobenzene is 467.68500 . The exact mass is 465.68400 . The LogP value, which is a measure of the compound’s lipophilicity, is 5.50940 .Chemical Reactions Analysis

The compound has been used in the formation of halogen-bonded co-crystals. For instance, its co-crystallization with 1,2-dipyridylethene resulted in a co-crystal in which the alkenes were oriented such that they underwent photo-induced 2 + 2 cyclo-addition .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4,5-Tetrachloro-3,6-diiodobenzene such as density, boiling point, melting point, and flash point are not available .科学研究应用

晶体结构和光谱分析

1,2,4,5-四氯-3,6-二碘苯因其晶体结构和光谱性质而受到研究。在一项研究中,确定了相关氯硝基苯的晶体结构,强调了此类化合物中分子取向和相互作用的重要性(Wigand et al., 1987)。此外,35Cl NQR 光谱提供了对这些化合物分子动力学的见解(Sastry et al., 1994)。

合成和材料科学

1,2,4,5-四氯-3,6-二碘苯用于合成各种有机化合物。例如,它参与了四芳基对苯二甲醛衍生物的新型一锅合成方法,突出了其在有机化学中的用途(Jabbari & Saednya, 2010)。该化合物还可用于合成取代苯及其相关化合物,展示了其作为化学前体的多功能性(Khramov et al., 2006)。

电子衍射和分子结构分析

涉及电子衍射的研究对于理解二碘苯的分子结构至关重要,包括与 1,2,4,5-四氯-3,6-二碘苯在结构上相关的二碘苯。这项研究提供了有关分子距离和取向的基本数据,有助于加深对芳香卤代化合物的了解(Hendricks et al., 1933)。

相变和分子合金

该化合物的衍生物因其相变和分子合金的形成而受到研究。例如,对四氯苯和四溴苯同质关系的研究揭示了此类化合物在不同温度条件下的行为(Michaud et al., 1997)。

作用机制

Target of Action

It’s known that halogen bonding, the attractive interaction between the electropositive -hole on a bonded halogen, commonly iodine, and a lewis base, has been widely used in the supramolecular association of multi-component systems .

Mode of Action

The mode of action of 1,2,4,5-Tetrachloro-3,6-diiodobenzene involves halogen bonding. The addition of fluorine atoms to the benzene ring enhances the -hole on iodine resulting in stronger attractions between the components . This compound has been reported to form a halogen-bonded co-crystal with 1,2-dipyridylethene, in which the alkenes were oriented such that they underwent photo-induced 2 + 2 cyclo-addition .

Result of Action

The compound’s ability to form halogen bonds and induce photochemical reactions suggests potential applications in materials science and synthetic chemistry .

Action Environment

The action of 1,2,4,5-Tetrachloro-3,6-diiodobenzene can be influenced by environmental factors. For instance, the compound crystallizes from benzene solution as cube-shaped crystals in the triclinic space group P1 . The crystal structure revealed that the cube-shaped crystals represented a 1:1 benzene solvate . This suggests that the solvent environment can significantly influence the compound’s action, efficacy, and stability.

生化分析

Biochemical Properties

1,2,4,5-Tetrachloro-3,6-diiodobenzene plays a role in biochemical reactions primarily through its interactions with enzymes, proteins, and other biomolecules. The compound’s halogen atoms, particularly iodine, are known to participate in halogen bonding, which is an attractive interaction between the electropositive region on a bonded halogen and a Lewis base. This interaction can influence the binding affinity and specificity of the compound towards various biomolecules. For instance, 1,2,4,5-Tetrachloro-3,6-diiodobenzene has been observed to form halogen-bonded co-crystals with other molecules, such as 1,2-dipyridylethene, facilitating photo-induced cyclo-addition reactions .

Cellular Effects

The effects of 1,2,4,5-Tetrachloro-3,6-diiodobenzene on cellular processes are multifaceted. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The presence of halogen atoms can affect the compound’s ability to penetrate cell membranes and interact with intracellular targets. Studies have shown that halogenated compounds can modulate the activity of various enzymes and proteins, leading to changes in cellular processes such as apoptosis, proliferation, and differentiation .

Molecular Mechanism

At the molecular level, 1,2,4,5-Tetrachloro-3,6-diiodobenzene exerts its effects through specific binding interactions with biomolecules. The compound’s halogen atoms can form halogen bonds with electron-rich regions of proteins and enzymes, potentially inhibiting or activating their functions. Additionally, the compound’s structure allows it to participate in π-π stacking interactions with aromatic amino acids, further influencing its binding affinity and specificity. These interactions can lead to changes in enzyme activity, protein conformation, and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,2,4,5-Tetrachloro-3,6-diiodobenzene can change over time due to its stability and degradation. The compound’s stability is influenced by factors such as temperature, pH, and the presence of other reactive species. Over time, 1,2,4,5-Tetrachloro-3,6-diiodobenzene may undergo degradation, leading to the formation of by-products that can have different biochemical effects. Long-term studies have shown that the compound can have sustained effects on cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 1,2,4,5-Tetrachloro-3,6-diiodobenzene in animal models vary with different dosages. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions and effects. At higher doses, 1,2,4,5-Tetrachloro-3,6-diiodobenzene can exhibit toxic effects, including oxidative stress, inflammation, and cellular damage. Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at specific concentration levels .

Metabolic Pathways

1,2,4,5-Tetrachloro-3,6-diiodobenzene is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic processes can lead to the formation of metabolites that may have different biochemical properties and effects. The interaction of 1,2,4,5-Tetrachloro-3,6-diiodobenzene with metabolic enzymes can also influence metabolic flux and the levels of other metabolites in the system .

Transport and Distribution

Within cells and tissues, 1,2,4,5-Tetrachloro-3,6-diiodobenzene is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and within intracellular compartments. The localization and accumulation of 1,2,4,5-Tetrachloro-3,6-diiodobenzene can be influenced by its chemical properties, such as lipophilicity and molecular size. These factors determine the compound’s ability to reach specific cellular targets and exert its biochemical effects .

Subcellular Localization

The subcellular localization of 1,2,4,5-Tetrachloro-3,6-diiodobenzene is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, the presence of halogen atoms can influence the compound’s interaction with organelle membranes and its distribution within the cell. The localization of 1,2,4,5-Tetrachloro-3,6-diiodobenzene can affect its ability to modulate enzyme activity, protein function, and cellular processes .

属性

IUPAC Name |

1,2,4,5-tetrachloro-3,6-diiodobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6Cl4I2/c7-1-2(8)6(12)4(10)3(9)5(1)11 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJVBNWIBATXUFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1I)Cl)Cl)I)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6Cl4I2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60404469 | |

| Record name | 1,2,4,5-tetrachloro-3,6-diiodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60404469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

467.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

66693-20-7 | |

| Record name | 1,2,4,5-tetrachloro-3,6-diiodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60404469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 66693-20-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N'-bis[(Z)-[4-(diethylamino)phenyl]methylideneamino]oxamide](/img/structure/B3055674.png)

![{[4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B3055689.png)

![N-[4-(4-Chloro-Benzenesulfonyl)-Phenyl]-Acetamide](/img/structure/B3055690.png)